N,N-dimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
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Overview
Description
N,N-dimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound that belongs to the class of heterocyclic amines. This compound features a pyrimidine ring substituted with a piperazine moiety, which is further substituted with a methylpyrazine group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Substitution with Piperazine: The pyrimidine core is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazine-substituted pyrimidine.
Introduction of the Methylpyrazine Group: The final step involves the alkylation of the piperazine nitrogen with 3-methylpyrazine, typically using a methylating agent like methyl iodide under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Alkylated pyrimidine derivatives.
Scientific Research Applications
N,N-dimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antipsychotic or antidepressant agent.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N,N-dimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine exerts its effects is primarily through interaction with specific molecular targets. These targets may include:
Receptors: Binding to neurotransmitter receptors in the brain, modulating their activity.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Ion Channels: Modulation of ion channel activity, affecting cellular excitability.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-2-[4-(2-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
- N,N-dimethyl-2-[4-(4-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
Uniqueness
N,N-dimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine is unique due to the specific positioning of the methyl group on the pyrazine ring, which can significantly influence its binding affinity and selectivity towards biological targets. This positional specificity can result in distinct pharmacological profiles compared to its analogs.
Properties
IUPAC Name |
N,N-dimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7/c1-12-14(17-7-6-16-12)21-8-10-22(11-9-21)15-18-5-4-13(19-15)20(2)3/h4-7H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVYKJYVVLCJBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCN(CC2)C3=NC=CC(=N3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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